REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[n:6]1[n:7][c:8]([NH2:19])[c:9]2[c:10]([C:15]([F:16])([F:17])[F:18])[cH:11][cH:12][cH:13][c:14]12)[CH3:5].[CH2:20]([O:21][C:22]([O:23][C:24]([O:25][CH2:26][CH3:27])=[O:28])=[O:29])[CH3:30]>>[nH:6]1[n:7][c:8]([NH2:19])[c:9]2[c:10]([C:15]([F:16])([F:17])[F:18])[cH:11][cH:12][cH:13][c:14]12
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Name
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CCOC(=O)n1nc(N)c2c(C(F)(F)F)cccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)n1nc(N)c2c(C(F)(F)F)cccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OC(=O)OCC
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Name
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Type
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product
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Smiles
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Nc1n[nH]c2cccc(C(F)(F)F)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |